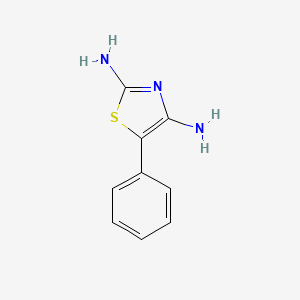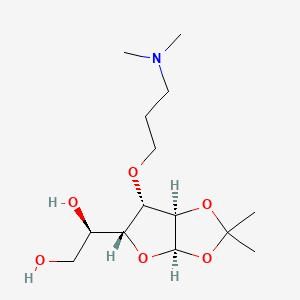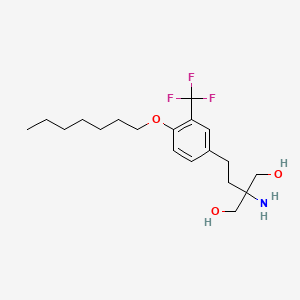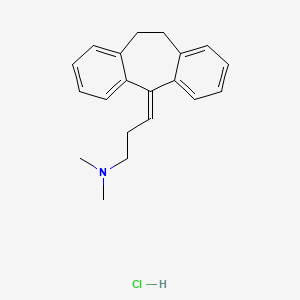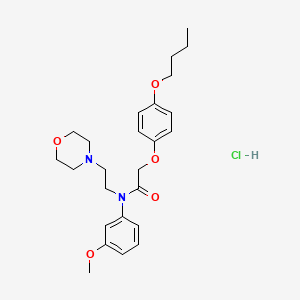
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Nasser & Sathiq (2016) explored the use of a related compound, N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), as a corrosion inhibitor for mild steel in hydrochloric acid medium. The inhibitor demonstrated over 90% efficiency and its adsorption behavior was consistent with the Langmuir adsorption isotherm model, indicating its potential for protective applications in industrial settings.
Antimicrobial Properties
Jayadevappa et al. (2012) synthesized a new class of potential biologically active compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, from hydroxyphenylacetic acid. These compounds exhibited significant antimicrobial activity, outperforming standard drugs like clotrimazole and streptomycin in some cases, as per their study (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Structural and Fluorescent Properties
Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of similar amide-containing compounds. They found that these compounds exhibited unique behaviors when interacting with different acids, forming gels or crystalline solids. Their study also revealed interesting fluorescence properties, which could be relevant for materials science applications (Karmakar, Sarma, & Baruah, 2007).
Antinociceptive Effects
Navarrete-Vázquez et al. (2016) discovered a compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which showed high affinity for the σ1 receptor and demonstrated antinociceptive effects in a formalin-induced pain model. This suggests potential applications in pain management (Navarrete-Vázquez et al., 2016).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, with noticeable decreases in viral load and increased survival in treated mice (Ghosh et al., 2008).
Propiedades
Número CAS |
27468-57-1 |
|---|---|
Nombre del producto |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride |
Fórmula molecular |
C25H35ClN2O5 |
Peso molecular |
479 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O5.ClH/c1-3-4-16-31-22-8-10-23(11-9-22)32-20-25(28)27(13-12-26-14-17-30-18-15-26)21-6-5-7-24(19-21)29-2;/h5-11,19H,3-4,12-18,20H2,1-2H3;1H |
Clave InChI |
GUONCCKKHBMVAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



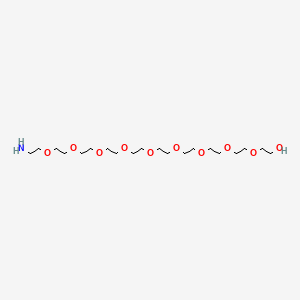
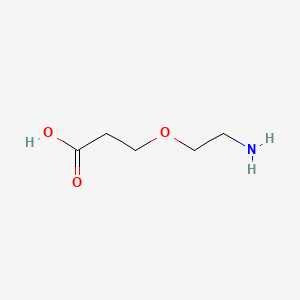
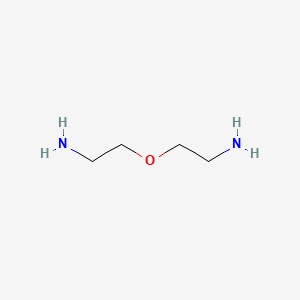
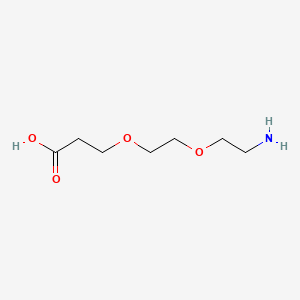
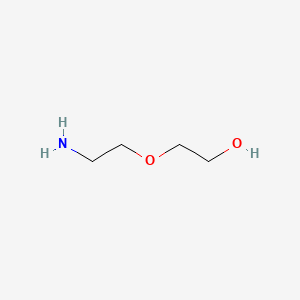
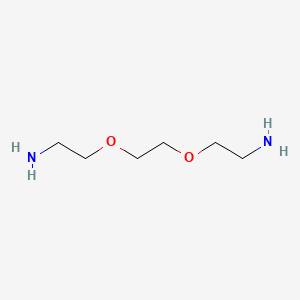

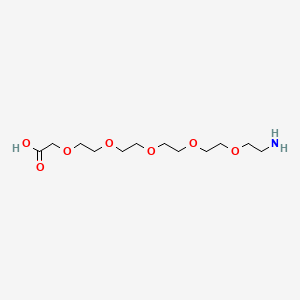
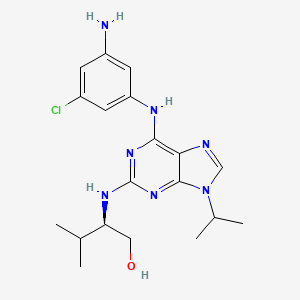
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
